![molecular formula C17H26N2O2S B2536949 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide CAS No. 2418723-46-1](/img/structure/B2536949.png)
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide, also known as SPDP, is a chemical compound that is widely used in scientific research. It is a crosslinking agent that is used to covalently link proteins, peptides, and other biomolecules. The molecule has a reactive thiol group that can react with primary amines, such as those found in lysine residues in proteins. This allows for the formation of stable covalent bonds between different biomolecules, which can be used to study protein-protein interactions, enzyme-substrate interactions, and other important biological processes.
作用机制
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide works by forming stable covalent bonds between different biomolecules. The reactive thiol group on the molecule can react with primary amines on proteins and other biomolecules, leading to the formation of a stable thioether bond. This covalent bond is much stronger than non-covalent interactions, such as hydrogen bonding or van der Waals forces, and can therefore be used to study protein-protein interactions and other important biological processes.
Biochemical and Physiological Effects
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is a relatively safe compound that does not have any significant biochemical or physiological effects on its own. However, it can be used to modify proteins and other biomolecules, which can have downstream effects on their biochemical and physiological properties. For example, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide can be used to immobilize enzymes on solid surfaces, which can increase their stability and activity.
实验室实验的优点和局限性
One of the main advantages of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is its ability to form stable covalent bonds between different biomolecules. This allows for the study of protein-protein interactions and other important biological processes that would be difficult to study using non-covalent interactions. However, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide does have some limitations. For example, it can be difficult to control the degree of crosslinking, which can lead to the formation of non-specific interactions between biomolecules.
未来方向
There are many possible future directions for the use of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide in scientific research. One area of interest is the development of new biosensors and other analytical tools that use 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide to immobilize proteins and other biomolecules on solid surfaces. Another potential application is the study of protein-protein interactions in living cells, which could provide new insights into the molecular mechanisms underlying cellular processes. Finally, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide could be used to develop new therapeutic agents that target specific proteins or other biomolecules involved in disease processes.
合成方法
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-mercaptophenylacetic acid with 2-bromo-2-methylpropyl aziridine. The resulting intermediate is then reacted with 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester to form the final product. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
科学研究应用
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used to study protein-protein interactions and enzyme-substrate interactions, as well as to immobilize proteins and other biomolecules on solid surfaces. The molecule has also been used in the development of biosensors and other analytical tools.
属性
IUPAC Name |
1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14(2)11-19-12-16(19)13-21-17-7-5-15(6-8-17)18-22(20)9-3-4-10-22/h5-8,14,16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFOCEGFWRSLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)N=S3(=O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536866.png)
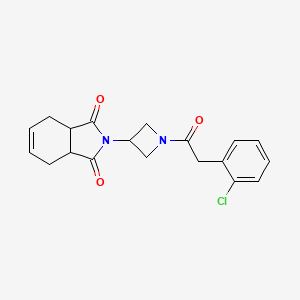
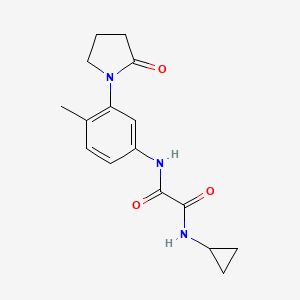
![N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2536871.png)
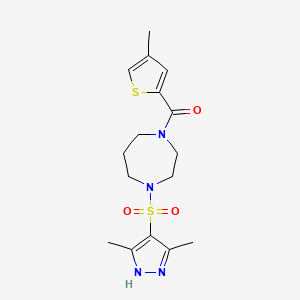
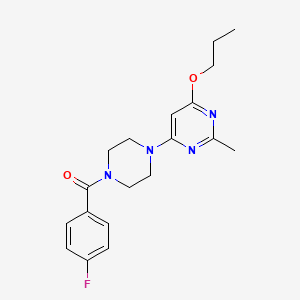
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)
![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2536875.png)
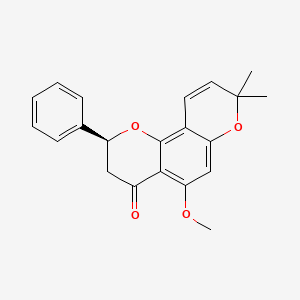
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)
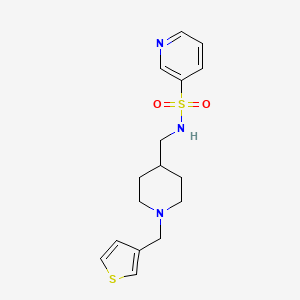
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)